5-(2-BroMo ethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1H-tetrazole typically involves the reaction of 5-substituted tetrazoles with bromoethyl reagents. One common method is the nucleophilic substitution reaction where 5-substituted tetrazole reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2-Bromoethyl)-1H-tetrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-(2-aminoethyl)-1H-tetrazole, 5-(2-thioethyl)-1H-tetrazole, etc.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-(2-Bromoethyl)-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, such as energetic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1H-tetrazole depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroethyl)-1H-tetrazole
- 5-(2-Iodoethyl)-1H-tetrazole
- 5-(2-Fluoroethyl)-1H-tetrazole
Uniqueness
5-(2-Bromoethyl)-1H-tetrazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromo group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronic properties of the bromo group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
5-(2-bromoethyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORGRIVAYGYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82049-79-4 |
Source
|
Record name | 5-(2-bromoethyl)-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.